Cas no 2001-93-6 (Dithiouracil)
Dithiouracil Chemical and Physical Properties
Names and Identifiers
-
- Pyrimidine-2,4(1H,3H)-dithione
- Dithiouracil
- 2,4(1H,3H)-Pyrimidinedithione
- 2,4-DITHIOPYRIMIDINE
- 2,4-Dithiouracil
- 2,4-dithio-uraci
- Dithiopyrimidine
- pyrimidine-2,4-dithione
- Uracil,2,4-dithio
- usafcb-14
- 2,4(1H,3H)-Pyrimidinedithione, 2,4-Dimercaptopyrimidine
- 1H-pyrimidine-2,4-dithione
- Z2311575088
- 2 pound not4-Dimercapto
- InChI=1/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8
- Dithiouracil, 98%
- 4(1H)-Pyrimidinethione, 2-mercapto- (9CI)
- 133099-49-7
- WLN: T6MYMYJ BUS DUS
- MFCD00006042
- NSC-42031
- NS00026498
- 1,2,3,4-tetrahydropyrimidine-2,4-dithione
- 2,4-Dimercaptopyrimidine
- AI3-25475
- 2001-93-6
- FT-0610225
- D87918
- NCGC00338889-01
- AB-323/25048186
- USAF CB-14
- 2(1H)-Pyrimidinethione, 4-mercapto- (9CI)
- AKOS000526100
- 107686-58-8
- 2,3H)-Pyrimidinedithione
- 2(1H)-Pyrimidinethione, 6-mercapto- (9CI)
- SCHEMBL160984
- NSC42031
- Uracil,4-dithio-
- NSC 42031
- 4(3H)-Pyrimidinethione, 2-mercapto- (9CI)
- Boc-(R)-3-Amino-3-(3-bromo-phenyl)-propionicacid
- SB55549
- 2,4-Pyrimidinedithiol
- 4(3H)-Pyrimidinethione,2-mercapto-(9ci)
- URACIL, 2,4-DITHIO-
- 2.4-Dithiopyrimidine
- AB01331643-02
- Pyrimidine-2,4-dithiol
- EINECS 217-894-5
- AKOS006223236
- 133039-83-5
- 132939-82-3
- D-8700
- 2,4-Dimercapto pyrimidine
- CHEMBL3934582
- 132939-84-5
- SCHEMBL14483825
- DTXSID80173827
- 4-sulfanyl-2(3H)-pyrimidinethione
- 2,4-Dithioxopyrimidine
- A814174
- 2,4-Pyrimidinedithiol (9CI)
- AS-59788
- DB-272196
- 4(3H)-PYRIMIDINETHIONE, 2-MERCAPTO-
- 2(1H)-PYRIMIDINETHIONE, 4-MERCAPTO-
- DB-268886
- DB-272031
- 2(1H)-PYRIMIDINETHIONE, 6-MERCAPTO-
- SCHEMBL25841595
- DB-268877
- 4(1H)-PYRIMIDINETHIONE, 2-MERCAPTO-
- 1193-28-8
- DB-346487
- STK361597
-
- MDL: MFCD00006042
- Inchi: 1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
- InChI Key: ZEQIWKHCJWRNTH-UHFFFAOYSA-N
- SMILES: S=C1NC=CC(N1)=S
Computed Properties
- Exact Mass: 143.98200
- Monoisotopic Mass: 143.982
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 9
- XLogP3: nothing
- Topological Polar Surface Area: 88.2Ų
Experimental Properties
- Color/Form: powder
- Density: 1.391 (estimate)
- Melting Point: 279-281 °C (dec.) (lit.)
- Boiling Point: 225.6±23.0 °C at 760 mmHg
- Flash Point: 90.3±22.6 °C
- Refractive Index: 1.5000 (estimate)
- PSA: 95.76000
- LogP: 1.80180
- Solubility: Not determined
Dithiouracil Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- RTECS:YR0175000
-
Hazardous Material Identification:
- Safety Term:S24/25
- Storage Condition:Store at 4°C,-4At ℃Store…Better
Dithiouracil Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Dithiouracil Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D101888-1g |
Dithiouracil |
2001-93-6 | 98% | 1g |
¥265.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D101888-5g |
Dithiouracil |
2001-93-6 | 98% | 5g |
¥926.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021268-1g |
Dithiouracil |
2001-93-6 | 98% | 1g |
¥254 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021268-5g |
Dithiouracil |
2001-93-6 | 98% | 5g |
¥889 | 2024-05-25 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806463-5g |
Dithiouracil |
2001-93-6 | 98% | 5g |
585.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-OS284-200mg |
Dithiouracil |
2001-93-6 | 98% | 200mg |
91.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-OS284-1g |
Dithiouracil |
2001-93-6 | 98% | 1g |
228.0CNY | 2021-08-06 | |
| Chemenu | CM167956-100g |
Pyrimidine-2,4(1H,3H)-dithione |
2001-93-6 | 95% | 100g |
$617 | 2021-08-05 | |
| TRC | D262805-5g |
Dithiouracil |
2001-93-6 | 5g |
$ 310.00 | 2022-06-05 | ||
| TRC | D262805-10g |
Dithiouracil |
2001-93-6 | 10g |
$ 515.00 | 2022-06-05 |
Dithiouracil Suppliers
Dithiouracil Related Literature
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1. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidinesM. Monier,Doaa Abdel-Latif,Ahmed El-Mekabaty,Khaled M. Elattar RSC Adv. 2019 9 30835
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Ane Eizaguirre,Otilia Mó,Manuel Yá?ez,Russell J. Boyd Org. Biomol. Chem. 2011 9 423
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Tarlok S. Lobana,Amanpreet K. Sandhu,Razia Sultana,Alfonso Castineiras,Ray J. Butcher,Jerry P. Jasinski RSC Adv. 2014 4 30511
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Wen-Jwu Wang,Eduard V. Ganin,Marina S. Fonari,Yurii A. Simonov,Gabriele Bocelli Org. Biomol. Chem. 2005 3 3054
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M. Pollum,S. Jockusch,C. E. Crespo-Hernández Phys. Chem. Chem. Phys. 2015 17 27851
Additional information on Dithiouracil
Recent Advances in the Study of Dithiouracil (CAS: 2001-93-6): A Comprehensive Research Brief
Dithiouracil (CAS: 2001-93-6), a sulfur-containing heterocyclic compound, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel antithyroid and anticancer agents. This research brief aims to synthesize the latest findings on Dithiouracil, focusing on its chemical properties, biological activities, and emerging applications in drug discovery.
One of the most notable advancements in the study of Dithiouracil is its application in the design of antithyroid drugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Dithiouracil derivatives exhibit potent inhibitory effects on thyroid peroxidase (TPO), an enzyme critical in thyroid hormone synthesis. The study highlighted the compound's ability to modulate TPO activity with high specificity, suggesting its potential as a lead compound for treating hyperthyroidism. Furthermore, molecular docking simulations revealed that the sulfur atoms in Dithiouracil play a pivotal role in binding to the active site of TPO, providing insights for further structural optimization.
In addition to its antithyroid properties, Dithiouracil has shown promise in oncology research. A recent preprint on bioRxiv reported that Dithiouracil-based compounds exhibit selective cytotoxicity against certain cancer cell lines, including breast and prostate cancer. The study employed high-throughput screening to identify Dithiouracil derivatives with enhanced bioavailability and reduced off-target effects. Notably, one derivative, designated as DTU-102, demonstrated a 50% reduction in tumor growth in xenograft models, underscoring its potential as a chemotherapeutic agent. Mechanistic studies indicated that DTU-102 induces apoptosis via the mitochondrial pathway, offering a novel avenue for targeted cancer therapy.
Beyond its therapeutic applications, Dithiouracil has also been investigated for its role in chemical biology. A 2024 paper in Chemical Communications detailed its use as a versatile building block for the synthesis of thioamide-containing peptides. The researchers utilized Dithiouracil to introduce sulfur modifications into peptide backbones, resulting in enhanced stability and bioactivity. This approach opens new possibilities for the development of peptide-based therapeutics with improved pharmacokinetic profiles. The study also emphasized the compound's compatibility with solid-phase peptide synthesis, making it a practical tool for synthetic chemists.
Despite these promising developments, challenges remain in the clinical translation of Dithiouracil-based compounds. Issues such as metabolic instability and potential hepatotoxicity need to be addressed through further preclinical studies. Recent efforts have focused on prodrug strategies and nanoparticle-based delivery systems to mitigate these limitations. For instance, a collaborative study between academic and industrial researchers published in Advanced Drug Delivery Reviews proposed a liposomal formulation of Dithiouracil derivatives to enhance their therapeutic index. Preliminary results indicated a significant improvement in plasma half-life and reduced liver accumulation, paving the way for future clinical trials.
In conclusion, Dithiouracil (CAS: 2001-93-6) continues to be a molecule of great interest in chemical biology and pharmaceutical research. Its diverse applications—from antithyroid agents to anticancer therapeutics and peptide engineering—highlight its versatility and potential for innovation. Ongoing research efforts are expected to further elucidate its mechanisms of action and optimize its pharmacological properties, ultimately translating these findings into clinically viable treatments. As the field progresses, interdisciplinary collaborations will be crucial in overcoming current limitations and unlocking the full therapeutic potential of Dithiouracil and its derivatives.
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